

Synthesis and Characterization of 1,2,3-Heptanetriol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **1,2,3-heptanetriol**, a versatile polyol with applications in various scientific domains, including the crystallization of membrane proteins. This document details synthetic methodologies, comprehensive characterization data, and standardized experimental workflows.

Synthesis of 1,2,3-Heptanetriol

The synthesis of **1,2,3-heptanetriol**, as a vicinal triol, can be effectively achieved through the dihydroxylation of a suitable allylic alcohol precursor. Both syn- and anti-dihydroxylation methods are viable, yielding different diastereomers. Below are detailed protocols for these stereoselective approaches.

syn-Dihydroxylation via Osmium Tetroxide

This method results in the formation of a syn-1,2,3-triol from an allylic alcohol. The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol.

Experimental Protocol: syn-Dihydroxylation of (E)-Hept-2-en-1-ol

 Reaction Setup: A solution of (E)-hept-2-en-1-ol (1.0 mmol) in a 10:1 mixture of acetone and water (11 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.



- Reagent Addition: N-methylmorpholine N-oxide (NMO) (1.2 mmol) is added to the solution, followed by a catalytic amount of osmium tetroxide (OsO₄) (0.02 mmol, typically as a 2.5 wt% solution in t-butanol).
- Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (NaHSO₃).
- Extraction: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure syn-1,2,3-heptanetriol.

anti-Dihydroxylation via Molybdenum-Catalyzed Reaction

For the synthesis of anti-1,2,3-triols, a molybdenum-catalyzed asymmetric anti-dihydroxylation of an allylic alcohol can be employed. This reaction utilizes a chiral molybdenum-bishydroxamic acid complex as a catalyst and hydrogen peroxide as the oxidant.[1][2][3]

Experimental Protocol: Molybdenum-Catalyzed anti-Dihydroxylation of (E)-Hept-2-en-1-ol

- Catalyst Preparation: In a reaction vessel, molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂) (5 mol%) and a chiral bishydroxamic acid ligand (6 mol%) are dissolved in ethyl acetate.
- Substrate Addition: (E)-hept-2-en-1-ol (1.0 mmol) is added to the catalyst solution.
- Oxidant Addition: 35% aqueous hydrogen peroxide (H₂O₂) (2.5 equivalents) is added dropwise to the mixture at the designated reaction temperature (e.g., 40 °C).[1]
- Reaction Progression: The reaction is stirred at a constant temperature and monitored for completion using TLC or GC-MS.



- Workup: Once the reaction is complete, the mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.
- Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting crude product is then purified by flash column chromatography to afford the anti-1,2,3-heptanetriol.

Characterization of 1,2,3-Heptanetriol

Thorough characterization is essential to confirm the identity and purity of the synthesized **1,2,3-heptanetriol**. A combination of spectroscopic and spectrometric techniques is typically employed.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	С7Н16О3	[4][5]
Molecular Weight	148.20 g/mol	[5]
Appearance	White crystalline powder or chunks	[4][6]
Melting Point	75-81 °C (for a high melting isomer mixture)	[6]
CAS Number	103404-57-5	[4][5]

Spectroscopic and Spectrometric Data

The following tables summarize the expected characterization data for **1,2,3-heptanetriol** based on standard analytical techniques for polyols.[7][8][9][10]

Table 2.1: ¹H NMR Spectral Data (Expected Chemical Shifts)



Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
CH₃	~0.9	Triplet	3H
(CH ₂) ₃	~1.3-1.6	Multiplet	6H
CH(OH)	~3.4-3.8	Multiplet	2H
CH₂(OH)	~3.5-3.9	Multiplet	2H
ОН	Variable	Broad Singlet	3H

Table 2.2: ¹³C NMR Spectral Data (Expected Chemical Shifts)

Carbon	Chemical Shift (δ, ppm)
СНз	~14
CH ₂	~22-32
CH(OH)	~65-75
CH ₂ (OH)	~63-68

Table 2.3: Mass Spectrometry Data (GC-MS)

m/z	Interpretation
148	[M] ⁺ (Molecular Ion)
131	[M-OH]+
117	[M-CH ₂ OH] ⁺
103	[M-C₂H₅O] ⁺
89	[M-C ₃ H ₇ O] ⁺
71	[C5H11] ⁺
61	[CH(OH)CH ₂ OH] ⁺



Table 2.4: FTIR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group
3200-3600 (broad)	O-H stretch (hydroxyl)
2850-2960	C-H stretch (alkane)
1000-1260	C-O stretch (alcohol)

Visualization of Workflows Synthesis Workflow: syn-Dihydroxylation



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Caption: Workflow for the synthesis of syn-1,2,3-heptanetriol.

Synthesis Workflow: anti-Dihydroxylation

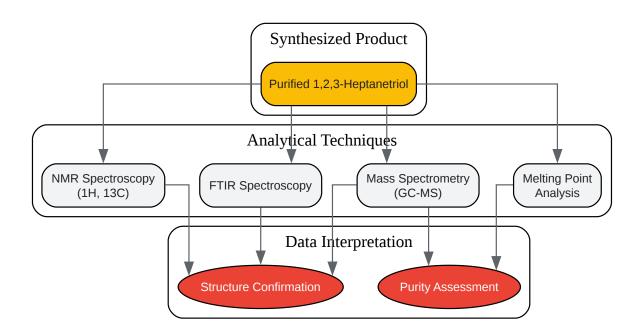


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Caption: Workflow for molybdenum-catalyzed anti-dihydroxylation.

Characterization Workflow





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Caption: General workflow for the characterization of **1,2,3-heptanetriol**.

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